molecular formula C19H23N7O6S B2395099 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 886891-40-3

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2395099
CAS No.: 886891-40-3
M. Wt: 477.5
InChI Key: WWCUKCZXFGSMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazine core, a heterocycle known for its diverse pharmacological potential, linked to a phenylsulfonyl piperazine moiety . Piperazine sulfonamide derivatives are frequently explored as key scaffolds in the development of bioactive molecules and are present in compounds investigated for targeted cancer therapies, such as PI3K inhibitors . The integration of a pyrrolidine group further enhances the molecule's potential for interaction with various biological targets. This compound is primarily valued as a sophisticated chemical intermediate or a potential pharmacophore for designing novel enzyme inhibitors and receptor modulators. Researchers can utilize this molecule to explore structure-activity relationships (SAR), develop new therapeutic leads for conditions like cancer and inflammatory diseases, or study protein-ligand interactions . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6S/c1-14-16(25(27)28)12-15(13-17(14)26(29)30)33(31,32)24-10-8-23(9-11-24)19-5-4-18(20-21-19)22-6-2-3-7-22/h4-5,12-13H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCUKCZXFGSMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic molecule with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

This compound contains several functional groups that contribute to its biological properties:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Pyridazine moiety : Often associated with anti-inflammatory and analgesic activities.
  • Dinitrophenyl group : May enhance reactivity and binding affinity to biological targets.

Biological Activity

Preliminary studies and related research suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the key findings regarding the biological activity of this compound.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, suggesting potential neuropharmacological applications .
  • Receptor Binding : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.

Pharmacological Potential

Research indicates that compounds structurally related to this one have been investigated for various therapeutic applications:

  • Anti-inflammatory Effects : Compounds with pyridazine structures have demonstrated anti-inflammatory properties in animal models .
  • Analgesic Activity : Similar compounds have been tested for pain relief efficacy using models such as the hot plate test and acetic acid-induced writhing .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Piperazine Derivatives :
    • Objective : Evaluate the inhibitory effects on human acetylcholinesterase.
    • Findings : Certain derivatives showed strong binding at the peripheral anionic site, indicating potential for treating neurodegenerative diseases like Alzheimer’s .
  • Synthesis and Evaluation of Thiazolo-Pyridazinones :
    • Objective : Investigate new thiazolo-pyridazinones for analgesic and anti-inflammatory activities.
    • Results : Compounds were synthesized with yields of 78-87% and demonstrated significant pain relief in vivo .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethylsulfonylpiperazinePiperazine ring, sulfonyl groupNeuropharmacological activity
4-(6-Chloropyridazin-3-yl)piperazineChlorinated pyridazineAntimicrobial properties
3-Aminoquinazolinone DerivativeQuinazolinone structureAntitumor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazine 4-Methyl-3,5-dinitrophenylsulfonyl-piperazine; pyrrolidine ~549.5* High electrophilicity (nitro groups); moderate solubility in polar aprotic solvents
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine; morpholine 494.19 Kinase inhibition (e.g., JAK/STAT pathways); improved metabolic stability
Triazin-2-yl-pyrrolidinyl derivatives Triazine Dimethylamino-benzylidene; pyrrolidinyl-butylamide ~850* High hydrophobicity; potential DNA intercalation activity

*Calculated based on molecular formula.

Key Observations :

  • Solubility : The pyrrolidine moiety in the target compound improves aqueous solubility relative to triazine derivatives with bulky hydrophobic groups .
  • Biological Targets: Thienopyrimidine analogues (e.g., from ) show validated kinase inhibition, suggesting the target compound may share similar mechanisms due to its piperazine-sulfonyl motif.
Functional Group Analysis
  • Sulfonyl-Piperazine Moieties :

    • The 4-methyl-3,5-dinitrophenylsulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with simpler methanesulfonyl groups in patent compounds . This may reduce off-target interactions but complicate synthetic accessibility.
    • Piperazine rings in all analogues enhance conformational flexibility, critical for binding to ATP pockets in kinases.
  • Pyrrolidine vs. Morpholine: The pyrrolidine substituent in the target compound provides a secondary amine for hydrogen bonding, whereas morpholine in thienopyrimidine derivatives offers oxygen-based polarity, affecting membrane permeability .

Preparation Methods

Detailed Synthetic Pathways

Synthesis of the Pyridazine Core

The pyridazine scaffold is typically derived from dichloropyridazine precursors. For example, 3,6-dichloropyridazine serves as a versatile starting material due to its two reactive sites for substitution.

Representative Protocol:
  • 3,6-Dichloropyridazine is reacted with pyrrolidine in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours to yield 3-chloro-6-(pyrrolidin-1-yl)pyridazine .
  • The reaction proceeds via SNAr, leveraging the electron-deficient nature of pyridazine to facilitate displacement of the chloride at position 6.

Key Data:

Parameter Value Source
Yield 78–85%
Solvent THF
Temperature 80°C

Piperazine Coupling at Position 3

The chloro group at position 3 is displaced by piperazine under basic conditions.

Representative Protocol:
  • 3-Chloro-6-(pyrrolidin-1-yl)pyridazine is treated with piperazine (2.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.
  • The product, 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine , is isolated via column chromatography (EtOAc/hexane, 1:3).

Key Data:

Parameter Value Source
Yield 65–72%
Base None (neat conditions)

Sulfonylation of Piperazine

The secondary amine of the piperazine moiety is sulfonylated using 4-methyl-3,5-dinitrobenzenesulfonyl chloride.

Representative Protocol:
  • 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is dissolved in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
  • 4-Methyl-3,5-dinitrobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours.
  • The product is purified via silica gel chromatography (DCM/MeOH, 10:1).

Key Data:

Parameter Value Source
Yield 68–75%
Solvent DCM
Reaction Time 4 hours

Alternative Routes and Modifications

Pre-sulfonylated Piperazine Approach

To avoid side reactions, 4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazine can be synthesized first and then coupled to the pyridazine core:

  • Piperazine is sulfonylated with 4-methyl-3,5-dinitrobenzenesulfonyl chloride in DCM/DIPEA (yield: 82%).
  • The pre-sulfonylated piperazine is then reacted with 3-chloro-6-(pyrrolidin-1-yl)pyridazine in DMF at 100°C (yield: 58%).

Advantages:

  • Reduces competing reactions during sulfonylation.
  • Higher purity of intermediates.

Radical-Mediated Cyclization

A novel method reported in utilizes a 6-endo-trig radical cyclization for pyridazine formation:

  • Vinylogous enaminonitriles react with sulfonyl hydrazides under photoredox conditions.
  • The pyridazine core forms via transamidation and radical cyclization (yield: 60–78%).

Applications:

  • Suitable for introducing electron-withdrawing groups early in the synthesis.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric hindrance from the 4-methyl-3,5-dinitrophenyl group reduces sulfonylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve SNAr reactivity but complicate purification.

Functional Group Compatibility

  • The nitro groups on the sulfonylphenyl moiety are stable under basic conditions but may require protection during piperazine coupling.
  • Pyrrolidine introduction is regioselective due to the electron-deficient nature of position 6 in pyridazine.

Comparative Data Table

Step Method Yield Conditions Source
Pyridazine core SNAr with pyrrolidine 78–85% THF, 80°C, 12 h
Piperazine coupling Neat conditions 65–72% DMF, 120°C, 24 h
Sulfonylation DCM/DIPEA 68–75% RT, 4 h
Pre-sulfonylated route Two-step synthesis 58% DMF, 100°C

Q & A

Q. What are the common synthetic pathways for synthesizing 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of piperazine : Reacting 4-methyl-3,5-dinitrobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate.
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a halogenated pyridazine derivative bearing a pyrrolidine substituent.
    Intermediates are characterized using 1H/13C NMR spectroscopy to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • HPLC with UV detection : Quantifies purity (>95%) and identifies impurities (e.g., unreacted intermediates) .
  • Differential scanning calorimetry (DSC) : Assesses thermal stability and polymorphic forms by analyzing melting points and decomposition profiles .
  • FT-IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro group absorptions at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into experimental design to optimize synthesis?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonylation or nucleophilic substitution steps.
  • Solvent optimization : Calculate solvation free energies to select solvents (e.g., DMF, THF) that minimize side reactions .
  • Machine learning : Train models on existing pyridazine derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. When contradictory data arises between spectroscopic methods (e.g., NMR vs. mass spectrometry), what methodological approaches can resolve discrepancies?

  • Cross-validation : Repeat synthesis and characterization under controlled conditions to rule out human error.
  • 2D NMR (COSY, HSQC) : Resolve ambiguous proton-carbon correlations caused by overlapping signals in crowded spectra .
  • Isotopic labeling : Introduce deuterated reagents to track reaction pathways and confirm structural assignments .

Q. How can researchers design a stability study to evaluate the compound under various pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • HPLC monitoring : Quantify degradation products (e.g., hydrolysis of the sulfonamide group) and calculate rate constants using first-order kinetics models .
  • Accelerated stability testing : Store samples at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .

Q. In developing structure-activity relationship (SAR) studies, what in vitro assays are suitable for assessing biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ for ATP consumption).
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCR targets) to measure affinity (IC50).
  • Cytotoxicity screening : Evaluate selectivity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across replicate assays?

  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) to standardize inter-assay variability.
  • Statistical validation : Apply ANOVA or Student’s t-tests to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test.
  • Mechanistic follow-up : Perform SPR (surface plasmon resonance) to directly measure binding kinetics and rule off-target effects .

Methodological Best Practices

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
  • Crystallography : Grow single crystals via slow evaporation (acetonitrile/methanol) for X-ray diffraction to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.